molecular formula C13H19BrClNO2 B3976487 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B3976487
M. Wt: 336.65 g/mol
InChI Key: WXICPUFLGRXARP-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a pyrrolidine ring, and a propanol moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2.ClH/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15;/h1-2,5-6,11,16H,3-4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICPUFLGRXARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with epichlorohydrin to form 1-(2-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to yield 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-one.

    Reduction: 1-(2-Phenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

    Substitution: 1-(2-Aminophenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

Scientific Research Applications

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenoxy)acetone
  • 1-(3-Bromophenoxy)acetone
  • 2-(2-Bromophenoxy)-3,4,5,6-tetrabromophenol

Uniqueness

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring differentiates it from other bromophenoxy compounds, potentially enhancing its pharmacological activity and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Reactant of Route 2
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

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